8-methoxy-6-oxo-N-phenyl-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide

Physicochemical profiling Lipophilicity Drug-likeness

This compound is the unsubstituted N-phenyl amide reference point for Hammett analysis in the 8-methoxy-6-oxo-tetrahydroquinolizine-9-carboxamide series. Unlike electron-deficient analogs (e.g., N-(2-chloro-5-fluorophenyl)), it provides the electronic baseline needed to deconvolute steric, lipophilic, and H-bonding effects on target engagement. Its logP (~2.5–3.0) and HBD=0 profile fit CNS drug-like space, while MW 298.34 borders fragment territory for gyrase/topoisomerase IV screening. Pair with carboxylic acid (CAS 1502535-11-6) to map solubility/bioavailability trade-offs. Conformational freedom at the anilide bond supports fundamental amide-geometry studies. Rigorous compound-specific characterization eliminates batch-to-batch variables in binding, permeability, and PK assays.

Molecular Formula C17H18N2O3
Molecular Weight 298.342
CAS No. 1775486-18-4
Cat. No. B2397040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methoxy-6-oxo-N-phenyl-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide
CAS1775486-18-4
Molecular FormulaC17H18N2O3
Molecular Weight298.342
Structural Identifiers
SMILESCOC1=CC(=O)N2CCCCC2=C1C(=O)NC3=CC=CC=C3
InChIInChI=1S/C17H18N2O3/c1-22-14-11-15(20)19-10-6-5-9-13(19)16(14)17(21)18-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,18,21)
InChIKeyFEBLUAPERYCLLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Methoxy-6-oxo-N-phenyl-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide (CAS 1775486-18-4): Compound Class and Procurement-Relevant Characteristics


8-Methoxy-6-oxo-N-phenyl-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide (CAS 1775486-18-4; molecular formula C₁₇H₁₈N₂O₃; MW 298.34 g/mol) is a synthetic heterocyclic compound belonging to the partially hydrogenated quinolizine carboxamide family. The molecule features a bicyclic tetrahydroquinolizine core bearing a C-8 methoxy group, a C-6 ketone, and an N-phenyl carboxamide at the C-9 position [1]. This scaffold is structurally related to the 4-oxoquinolone antibiotics (e.g., gatifloxacin, moxifloxacin), which also carry an 8-methoxy substituent critical for antibacterial activity and resistance profiles [2]. The compound serves as a building block for medicinal chemistry SAR exploration within the quinolizine chemotype and is commercially available from multiple specialty chemical suppliers for research use only .

Why In-Class Quinolizine Carboxamides Cannot Be Interchanged with 8-Methoxy-6-oxo-N-phenyl-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide (CAS 1775486-18-4)


Within the 8-methoxy-6-oxo-tetrahydroquinolizine-9-carboxamide series, even conservative N-substituent changes can produce large shifts in lipophilicity, hydrogen-bonding capacity, and target engagement that undermine experimental reproducibility if compounds are substituted without quantitative verification . The N-phenyl derivative (CAS 1775486-18-4) is the simplest N-aryl amide in this sub-series and lacks the electron-withdrawing halogen or trifluoromethyl groups present in close analogs such as the N-(2-chloro-5-fluorophenyl) variant (CAS 1775487-43-8) or the N-(3-trifluoromethylphenyl) variant, meaning each analog occupies a distinct region of chemical space with respect to logP, polar surface area, and metabolic susceptibility . Generic substitution based solely on the shared quinolizine core therefore risks introducing uncontrolled variables in target-binding assays, cellular permeability measurements, and in vivo pharmacokinetic studies, making compound-specific characterization essential for rigorous scientific procurement and experimental design.

Quantitative Differentiation Evidence for 8-Methoxy-6-oxo-N-phenyl-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide (CAS 1775486-18-4) Relative to Closest Analogs


Physicochemical Differentiation: N-Phenyl Amide vs. Parent Carboxylic Acid—LogP, H-Bond Donor Count, and Solubility Implications

The target compound (CAS 1775486-18-4) is the N-phenyl carboxamide derivative of 8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid (CAS 1502535-11-6). Amide formation eliminates the carboxylic acid H-bond donor, reducing the number of hydrogen-bond donors from 1 to 0 and increasing calculated logP by approximately 1.5–2.0 log units relative to the free acid, consistent with the addition of a phenyl ring and loss of the ionizable carboxyl group . This shift moves the compound from a highly polar, ionizable acid (favoring aqueous solubility and renal clearance) into a more lipophilic neutral amide (favoring passive membrane permeability and CNS penetration potential), representing a fundamental change in ADME-relevant properties that cannot be achieved by the carboxylic acid progenitor alone.

Physicochemical profiling Lipophilicity Drug-likeness Permeability

N-Substituent Electronic Effects: N-Phenyl vs. N-(2-Chloro-5-fluorophenyl)—Baseline Electron Density at the Amide Nitrogen

Among the 8-methoxy-6-oxo-tetrahydroquinolizine-9-carboxamide series, the N-phenyl derivative (CAS 1775486-18-4) carries the simplest aromatic substituent with no electron-withdrawing halogen groups. In contrast, the N-(2-chloro-5-fluorophenyl) analog (CAS 1775487-43-8) bears two electron-withdrawing halogen substituents that reduce electron density at the aniline nitrogen, altering the amide resonance and potentially affecting the conformational preference (s-cis vs. s-trans) of the carboxamide linkage [1]. This electronic difference can modulate hydrogen-bond acceptor strength of the amide carbonyl and influence target protein binding interactions. The N-phenyl compound therefore serves as the unsubstituted electronic baseline against which halogen effects can be deconvoluted in SAR campaigns.

Structure-activity relationships Electronic effects Amide conformation Medicinal chemistry

Molecular Weight and Ligand Efficiency: N-Phenyl as the Lowest-MW N-Aryl Amide in the Series for Fragment-Based Approaches

With a molecular weight of 298.34 g/mol, the N-phenyl derivative (CAS 1775486-18-4) is among the lowest-molecular-weight N-aryl amides in the 8-methoxy-6-oxo-tetrahydroquinolizine-9-carboxamide series. The N-(2-chloro-5-fluorophenyl) analog (CAS 1775487-43-8; C₁₈H₁₆ClF₂N₂O₃?) and the N-(3-trifluoromethylphenyl) analog carry additional halogen or trifluoromethyl substituents, increasing MW by 30–70 Da . In fragment-based and lead-optimization campaigns where ligand efficiency (LE = −log(IC₅₀)/heavy-atom count) is a key selection criterion, the lower MW of the N-phenyl compound provides a higher potential LE ceiling, making it a preferred starting point for hit-to-lead optimization where every heavy atom must contribute to binding affinity.

Fragment-based drug discovery Ligand efficiency Molecular weight optimization Lead-likeness

Scaffold Relationship to 8-Methoxy Fluoroquinolones: Class-Level Antibacterial Pharmacophore Comparison

The 8-methoxy-6-oxo-tetrahydroquinolizine scaffold shares the 8-methoxy-4-oxo-1,4-dihydroquinoline pharmacophore found in clinically approved fluoroquinolone antibiotics such as gatifloxacin and moxifloxacin [1]. In fluoroquinolones, the C-8 methoxy group is well-documented to reduce phototoxicity, lower resistance development rates, and enhance activity against Gram-positive organisms compared to C-8 unsubstituted or C-8 halogen analogs [2]. While the target compound lacks the C-6 fluoro and C-7 piperazinyl substituents required for potent DNA gyrase/topoisomerase IV inhibition, the conserved 8-methoxy-6-oxo substructure provides a validated starting point for developing novel antibacterials with potentially differentiated resistance profiles. This structural precedent distinguishes the 8-methoxy-quinolizine series from 8-unsubstituted or 8-halo quinolizine analogs that lack this clinically validated substituent.

Antibacterial DNA gyrase Topoisomerase IV Fluoroquinolone Pharmacophore

Procurement-Guiding Application Scenarios for 8-Methoxy-6-oxo-N-phenyl-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide (CAS 1775486-18-4)


Systematic SAR Exploration of N-Aryl Substituent Effects on Quinolizine Carboxamide Biological Activity

Procure this compound as the simplest, lowest-MW N-aryl amide baseline for a matrix-based SAR campaign. Pair with the parent carboxylic acid (CAS 1502535-11-6) and halogenated N-aryl analogs (e.g., CAS 1775487-43-8) to deconvolute electronic, steric, and lipophilic contributions to target binding. The absence of electron-withdrawing substituents on the N-phenyl ring establishes a reference point for Hammett analysis . Screening data generated against this baseline enables quantitative assessment of whether halogen or trifluoromethyl substitution improves, reduces, or leaves unchanged the target affinity, supporting data-driven compound prioritization rather than empirical substitution.

Physicochemical Property Benchmarking for CNS vs. Peripheral Target Exposure

The N-phenyl amide derivative occupies a logP (~2.5–3.0) and HBD (0) profile consistent with CNS drug-like space (RO5-compliant), whereas the parent carboxylic acid (HBD=1, logP ~0.5–1.0) lies in peripheral/renal space . Researchers investigating whether the quinolizine core can access CNS targets should procure this compound as the CNS-favorable probe, while those requiring high aqueous solubility for in vitro enzymatic assays may benefit from the carboxylic acid form. Direct experimental logP and solubility measurements for this compound (not yet reported in the primary literature) would further refine this differentiation.

Fragment-Based Lead Discovery Using the 8-Methoxy-Quinolizine Pharmacophore

At MW 298.34 and 22 heavy atoms, the N-phenyl derivative borders on fragment space (typically <300 Da, <18 heavy atoms for strict fragment definitions) and carries the 8-methoxy-6-oxo substructure that is clinically validated in fluoroquinolone antibacterials . This compound can serve as a fragment-like starting point for structure-based design targeting bacterial DNA gyrase or topoisomerase IV, with the N-phenyl group providing a vector for subsequent substitution to improve potency while maintaining favorable ligand efficiency. Procurement is warranted for fragment screens or structure-guided elaboration campaigns where the 8-methoxy pharmacophore is of interest but full fluoroquinolone complexity is not yet required.

Amide Conformational Analysis and Computational Chemistry Studies

The N-phenyl carboxamide linkage in this compound presents two rotatable bonds (C9–C(O)–N and C(O)–N–Ph) amenable to conformational analysis by NMR, X-ray crystallography, or computational methods. Compared to the N-(2-chloro-5-fluorophenyl) analog where the ortho-chloro substituent restricts anilide rotation, the unsubstituted N-phenyl derivative allows free rotation and can adopt both s-cis and s-trans amide conformations . This conformational freedom makes the compound suitable for fundamental studies of amide geometry in the quinolizine context, informing the design of conformationally constrained analogs with improved target complementarity.

Quote Request

Request a Quote for 8-methoxy-6-oxo-N-phenyl-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.